DL-Ppmp

Description

Nomenclature and Stereoisomeric Considerations of DL-Ppmp

The nomenclature of this compound reflects its chemical structure and stereochemistry. The "DL" prefix indicates that the compound is a racemic mixture, containing equal parts of two enantiomers: D-threo-PPMP and L-threo-PPMP. caymanchem.comcaymanchem.com The term "threo" refers to the relative stereochemistry of the two chiral centers present in the molecule's phenylpropanol backbone. In the threo isomer, when drawn in a Fischer projection with the carbon chain vertical and the most oxidized carbon at the top, identical groups on adjacent chiral centers are on opposite sides of the projection. slideshare.netcutm.ac.in

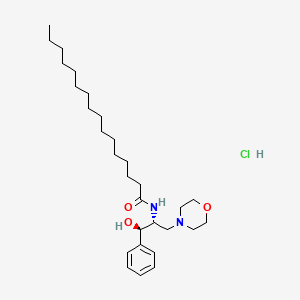

The full chemical name, 1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, describes the core structure: a phenyl group attached to the first carbon, a palmitoylamino group at the second carbon, and a morpholino group at the third carbon of a propanol (B110389) chain. The palmitoyl (B13399708) group is a saturated fatty acyl chain derived from palmitic acid. The morpholine (B109124) group is a six-membered ring containing an oxygen and a nitrogen atom.

This compound possesses two chiral centers, leading to the possibility of four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The "erythro" designation is used for isomers where identical groups on adjacent chiral centers are on the same side in a Fischer projection. slideshare.netcutm.ac.in Research has shown that the threo isomers, particularly the D-threo form, are the active inhibitors of glucosylceramide synthase, while the erythro isomers, such as DL-erythro-PPMP, are significantly less active or inactive and are often used as negative controls in studies. caymanchem.com The PubChem CID for this compound is 49837889. nih.gov

Historical Context of this compound Discovery and Early Research Applications

The historical context of this compound's discovery and early research applications is rooted in the broader investigation of sphingolipid metabolism and the enzymes involved. Sphingolipids are a class of lipids that are essential components of cell membranes and also act as signaling molecules. apexbt.comglpbio.com Aberrations in sphingolipid metabolism have been linked to various diseases, including lysosomal storage disorders (such as Gaucher disease), cancer, and infectious diseases.

The development of inhibitors targeting key enzymes in sphingolipid synthesis became a significant area of research aimed at understanding the biological functions of these lipids and exploring potential therapeutic interventions. Glucosylceramide synthase, the enzyme responsible for catalyzing the first committed step in the synthesis of most glycosphingolipids from ceramide, emerged as a prime target. apexbt.comglpbio.comcapes.gov.br

This compound was developed as a ceramide analog designed to interfere with the activity of GCS. Early research focused on characterizing its inhibitory effects on this enzyme in various biological systems. These initial studies were crucial in establishing this compound as a valuable tool for manipulating cellular sphingolipid profiles and investigating the downstream consequences of GCS inhibition. apexbt.comglpbio.comcaymanchem.com Its use allowed researchers to explore the roles of glucosylceramide and other glycosphingolipids in fundamental cellular processes.

Foundational Research on this compound as a Glucosylceramide Synthase Inhibitor

Foundational research firmly established this compound as an inhibitor of glucosylceramide synthase. Studies demonstrated that DL-threo-PPMP could inhibit GCS activity in various cell types and tissue homogenates. For instance, it was shown to inhibit glucosylceramide synthase by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, at a concentration of 20 µM. caymanchem.com

The mechanism of action involves this compound mimicking the ceramide substrate, thereby competing for the active site of the GCS enzyme and blocking the transfer of glucose to ceramide. capes.gov.brnih.gov This inhibition leads to a decrease in the cellular levels of glucosylceramide and a concomitant increase in the levels of its precursor, ceramide. capes.gov.brnih.govresearchgate.net

Detailed research findings using this compound have illuminated the critical roles of glucosylceramide synthesis in diverse cellular functions. Studies have utilized this compound to investigate the involvement of GCS in cell growth, apoptosis, and autophagy. apexbt.comglpbio.com For example, inhibition of GCS by PPMP has been shown to stimulate autophagy flux in neurons. caymanchem.com Furthermore, research in parasitic organisms like Giardia lamblia has demonstrated that PPMP inhibits glucosylceramide synthesis, affecting processes such as cell cycle progression, membrane trafficking, and stage differentiation, highlighting the importance of sphingolipids in these organisms as well. capes.gov.brnih.govresearchgate.net

The inhibitory potency of DL-threo-PPMP on glucosylceramide synthase activity has been reported with IC50 values typically ranging between 2 and 20 μM, depending on the experimental system. apexbt.comglpbio.com This range of IC50 values underscores the effectiveness of this compound as a pharmacological tool for modulating GCS activity in research settings.

Here is a summary of some research findings on DL-threo-PPMP's inhibitory effects:

| System | Inhibition Percentage (at 20 µM) | Reference |

| MDCK cell homogenates | 70% | caymanchem.com |

| Mouse liver microsomes | 41% | caymanchem.com |

| Mouse brain homogenates | 62% | caymanchem.com |

These foundational studies using this compound were instrumental in establishing the significance of glucosylceramide synthesis in cellular physiology and provided a basis for further investigations into sphingolipid biology and the potential of targeting GCS for therapeutic purposes.

Properties

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Glucosylceramide Synthase Inhibition by Dl Ppmp

Enzymatic Inhibition Kinetics and Potency of DL-Ppmp

This compound inhibits the activity of glucosylceramide synthase. Studies have reported IC50 values for DL-threo-PPMP against glucosylceramide synthase ranging between 2 and 20 µM. apexbt.comcenmed.com This indicates that micromolar concentrations of this compound are effective in inhibiting the enzyme's activity. The compound's molecular structure facilitates effective binding to the enzyme's active site through specific hydrogen bonding and hydrophobic interactions. scbt.com this compound exhibits distinct kinetic properties that influence reaction rates and substrate affinity. scbt.com

Substrate and Active Site Interaction Analyses of Glucosylceramide Synthase with this compound

This compound is described as a ceramide analog. apexbt.comdanaher.com In mammalian cells, it blocks the synthesis of glucosylceramide by occupying the catalytic site of GCS, the enzyme responsible for transferring a glucose molecule to ceramide. nih.govcapes.gov.br This suggests that this compound mimics the ceramide substrate, competing for binding to the active site of GCS. Its molecular structure allows for effective binding, involving specific hydrogen bonding and hydrophobic interactions within the active site. scbt.com

Impact of this compound on Ceramide Metabolism and Sphingolipid Homeostasis

Inhibition of glucosylceramide synthase by this compound leads to significant perturbations in cellular sphingolipid metabolism, primarily by affecting the balance between ceramide and its glycosylated products. scbt.comnih.gov

Ceramide Accumulation Dynamics Mediated by this compound

A direct consequence of inhibiting glucosylceramide synthase with this compound is the accumulation of ceramide, the precursor substrate for the enzyme. nih.govcapes.gov.braacrjournals.org This buildup of ceramide has been observed in various cell types treated with this compound. For instance, treatment of human keratinocytes with D-PPMP (a stereoisomer often discussed alongside this compound) increased total intracellular ceramide levels. researchgate.net In HeLa cells, PPMP treatment caused significant accumulations of C16- and C22-ceramide, approximately 8- and 10-fold, respectively. nih.gov C20-ceramide also accumulated about 4-fold with PPMP treatment in these cells. nih.gov This accumulation of ceramide is considered a key modulator of cellular processes in the context of GCS inhibition. nih.govcapes.gov.br

| Ceramide Species | Fold Accumulation (HeLa cells + PPMP) |

| C16-ceramide | ~8 |

| C22-ceramide | ~10 |

| C20-ceramide | ~4 |

Data derived from reference nih.gov.

Modulation of Downstream Sphingolipid Pathways by this compound (e.g., Gangliosides, Sphingomyelin)

By blocking the initial step of glucosylceramide synthesis, this compound effectively reduces the production of downstream glycosphingolipids, including gangliosides and potentially impacting sphingomyelin (B164518) metabolism indirectly. scbt.comscbt.comresearchgate.net Gangliosides are complex glycosphingolipids synthesized from glucosylceramide. oup.com Inhibition of glucosylceramide synthesis by PPMP has been shown to reduce the expression of gangliosides like GD3 and GM1. scbt.comnih.govpnas.orgjneurosci.org This reduction in ganglioside levels can have significant functional consequences, as gangliosides play crucial roles in cell signaling and membrane organization. scbt.comnih.govpnas.org While primarily known as a GCS inhibitor, one source mentions that DL-threo-PPMP inhibits sphingomyelin synthase in Plasmodium falciparum. medchemexpress.commedchemexpress.com However, its primary reported mechanism in mammalian systems relates to GCS inhibition and the subsequent impact on GSLs. scbt.comnih.govcapes.gov.br

This compound-Induced Alterations in Lipid Turnover

The inhibition of glucosylceramide synthesis by this compound can alter the dynamics of lipid turnover. While directly reducing the synthesis of glucosylceramide and downstream GSLs, the resulting accumulation of ceramide can influence other lipid metabolic pathways. Studies in Giardia lamblia suggest that the inhibition of glucosylceramide synthesis by PPMP can lead to alterations in neutral lipid synthesis, potentially triggered by the increased ceramide levels. nih.gov This indicates that the effects of this compound extend beyond the simple cessation of GSL synthesis, influencing the broader cellular lipid landscape and turnover rates.

Stereoisomer-Specific Inhibitory Mechanisms (e.g., D-threo-PPMP vs. DL-threo-PPMP)

This compound is a racemic mixture containing both D-threo and L-threo stereoisomers. caymanchem.comsapphirebioscience.com Research often focuses on the D-threo isomer (D-threo-PPMP) as it is generally considered the more potent inhibitor of glucosylceramide synthase. medchemexpress.commedchemexpress.com D-threo-PPMP is described as a potent inhibitor of glucosylceramide synthase. medchemexpress.commedchemexpress.com While this compound (the racemic mixture) shows inhibitory activity with IC50 values in the micromolar range apexbt.comcenmed.com, the specific contributions and potential differing mechanisms of the D-threo and L-threo isomers within the mixture are important considerations in detailed mechanistic studies. Studies comparing the effects of D-threo-PPMP and DL-threo-PPMP can help elucidate stereoisomer-specific interactions with the enzyme and their differential impacts on sphingolipid metabolism and cellular processes. For example, some studies specifically utilize D-threo-PPMP to investigate the effects of GCS inhibition. researchgate.net

Cellular and Molecular Consequences of Dl Ppmp Mediated Inhibition

Effects of DL-Ppmp on Cellular Proliferation and Differentiation

This compound has been shown to be a potent regulator of cell growth and development. By altering the balance of sphingolipids, it can influence the proliferative capacity of cells and guide their differentiation pathways.

Regulation of Cell Growth and Development by this compound

The inhibition of glucosylceramide synthase by this compound has been demonstrated to suppress cell growth in a dose-dependent manner. nih.gov This inhibitory effect is, in part, attributed to the prolongation of the lag phase of cell growth. nih.gov Studies on related compounds like D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) have shown that the growth suppression can be reversed upon removal of the inhibitor, indicating a direct inhibition of cell proliferation. nih.gov The anti-proliferative effects of this compound are linked to its ability to induce cell cycle arrest, a topic that will be explored in more detail in a later section.

In addition to inhibiting proliferation, this compound can also influence cellular development by promoting a more differentiated phenotype in certain cancer cell lines. For instance, treatment of Shope carcinoma cells with a related inhibitor, D-PDMP, resulted in the cells becoming more morphologically differentiated and regaining contact inhibition. nih.gov This suggests that by modulating sphingolipid metabolism, this compound can steer cancer cells away from a proliferative state towards a more mature and less malignant phenotype.

| Cell Line | Effect of GCS Inhibition | Outcome | Reference |

| Shope Carcinoma | Suppression of cell growth | Prolonged lag phase, direct inhibition of proliferation | nih.gov |

| Shope Carcinoma | Morphological differentiation | Regained contact inhibition | nih.gov |

Impact of this compound on Specific Cellular Differentiation Processes (e.g., Parasite Encystation)

A significant area of research on this compound's effects on differentiation has been in the context of parasite life cycles, particularly the encystation of the intestinal protozoan Giardia lamblia. Encystation is a crucial differentiation process for the parasite's survival and transmission. This compound has been shown to interfere with and block this process, thereby reducing the production of viable cysts. nih.govnih.govmedchemexpress.com

The mechanism by which this compound inhibits Giardia encystation is multifaceted. It has been reported to block the replication and cytokinesis of the parasite's trophozoite stage, leading to the formation of abnormal "doublet" and "triplet" cells. nih.gov Successful cytokinesis is a prerequisite for trophozoites to enter the encystation cycle. nih.gov Furthermore, this compound treatment has been found to interfere with the expression of Cyst Wall Protein 1 (CWP1), a key component of the protective cyst wall. nih.gov The inhibition of glucosylceramide synthesis by this compound leads to an increase in intracellular ceramide levels, which in turn perturbs the synthesis and trafficking of encystation-specific vesicles (ESVs) that are essential for cyst wall formation. nih.gov

| Organism | Process Affected | Molecular Impact | Consequence | Reference |

| Giardia lamblia | Encystation | Blocks cytokinesis, interferes with CWP1 expression | Reduced viable cyst production | nih.govnih.gov |

| Plasmodium falciparum | Proliferation | Inhibits sphingomyelin (B164518) synthase activity | Blocks parasite proliferation | caymanchem.commedchemexpress.com |

Modulation of Intracellular Signaling Pathways by this compound

The inhibition of glucosylceramide synthase by this compound initiates a ripple effect through various intracellular signaling pathways. By altering the levels of key bioactive sphingolipids, this compound can induce cellular stress responses like autophagy and perturb the tightly regulated progression of the cell cycle.

Sphingolipid-Mediated Signaling Alterations Induced by this compound

The core of this compound's signaling impact lies in its ability to modulate the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). nih.govnih.gov By blocking the conversion of ceramide to glucosylceramide, this compound leads to an accumulation of cellular ceramide. nih.gov Elevated ceramide levels are known to be associated with growth arrest and the induction of apoptosis. nih.gov

This shift in the ceramide/S1P balance has profound effects on downstream signaling. For example, this compound has been shown to reduce the phosphorylation of Akt and ribosomal protein S6 in HEK293 cells. caymanchem.com The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition can contribute to the anti-proliferative effects of this compound. The accumulation of ceramide can also lead to endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis or autophagy. nih.gov

Autophagy Induction and Regulation by this compound

A significant consequence of this compound-mediated inhibition of glucosylceramide synthase is the induction of autophagy, a cellular process of self-digestion that is crucial for cellular homeostasis and survival under stress. caymanchem.com Studies have shown that this compound increases autophagy flux in primary mouse neurons. caymanchem.com A related compound, DL-PDMP, has been observed to cause marked autophagy in A549 cells, accompanied by an increase in the expression of microtubule-associated protein 1 light chain 3B (LC3B)-II, a key marker of autophagosome formation. nih.gov

The induction of autophagy by this compound is thought to be a consequence of the accumulation of ceramide and the subsequent ER stress. nih.gov The increase in ceramide levels can trigger the unfolded protein response, a signaling pathway that is activated by ER stress and can lead to the induction of autophagy.

This compound-Induced Perturbations in Cell Cycle Progression

This compound and related glucosylceramide synthase inhibitors have been shown to cause significant perturbations in cell cycle progression, leading to cell cycle arrest at specific checkpoints. nih.gov Treatment of NIH 3T3 cells with the related inhibitor PDMP resulted in an arrest of the cell cycle at the G1/S and G2/M transitions. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase and from proceeding into mitosis (M phase).

The mechanism underlying this cell cycle arrest involves the modulation of key cell cycle regulators. PDMP treatment was found to decrease the activities of two critical cyclin-dependent kinases (CDKs): p34cdc2 kinase and cdk2 kinase. nih.gov These kinases are essential for driving the transitions between different phases of the cell cycle. The increase in cellular ceramide levels induced by GCS inhibition is believed to mediate this inhibitory effect on cyclin-dependent kinases, thereby halting cell proliferation. nih.gov

| Compound | Cell Line | Effect on Cell Cycle | Mechanism | Reference |

| PDMP | NIH 3T3 | Arrest at G1/S and G2/M transitions | Decreased activity of p34cdc2 and cdk2 kinases | nih.gov |

Effects of this compound on Membrane Trafficking and Organelle Dynamics

DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) is a ceramide analog that functions as a competitive inhibitor of glucosylceramide synthase (GCS). researchgate.netapexbt.com This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide. researchgate.net Inhibition of this crucial step by this compound and its analogs has profound consequences on the organization and function of cellular membranes and organelles, leading to significant alterations in membrane trafficking and organelle dynamics.

Pharmacological inhibition of GCS leads to prominent ultrastructural abnormalities within the cell. nih.govcapes.gov.br Studies using GCS inhibitors have observed the accumulation of cytosolic vesicles and the appearance of enlarged lysosomes. nih.govcapes.gov.br This suggests a disruption in the normal flow of membrane traffic along the endocytic and lysosomal pathways. The proper sorting and transport of lipids and proteins are compromised, leading to the mislocalization of cargo and morphological changes in these organelles. ox.ac.uk For instance, both increases and decreases in cellular glucosylceramide levels have been shown to alter the endocytic targeting of lactosylceramide, redirecting it from the Golgi apparatus to lysosomes. ox.ac.uk

Furthermore, GCS inhibition perturbs the localization of essential trafficking proteins. Treatment with the GCS inhibitor Ppmp has been shown to cause the disorganization and aggregation of clathrin, a key protein involved in forming vesicles for endocytosis and intracellular transport. nih.gov Anterograde trafficking, the movement of cargo from the endoplasmic reticulum (ER) forward through the Golgi apparatus, is also severely compromised. nih.govcapes.gov.br

Beyond the endomembrane system, this compound influences the dynamics of other organelles. The related compound, DL-PDMP, has been shown to induce significant ER stress. nih.gov This is often accompanied by an increase in autophagy, a cellular process for degrading and recycling damaged components. nih.gov Specifically, DL-threo-Ppmp has been noted to increase autophagy flux in primary neurons, indicating a role in cellular quality control mechanisms. caymanchem.com

Table 1: Summary of a GCS Inhibitor's Effects on Trafficking and Organelles

| Cellular Process/Organelle | Observed Effect of GCS Inhibition | Reference |

|---|---|---|

| Membrane Trafficking | Accumulation of cytosolic vesicles | nih.govcapes.gov.br |

| Disruption of anterograde trafficking | nih.govcapes.gov.br | |

| Altered endocytic targeting | ox.ac.uk | |

| Organelles | Enlargement of lysosomes | nih.govcapes.gov.br |

| Endoplasmic Reticulum (ER) stress | nih.gov | |

| Induction of autophagy | nih.govcaymanchem.com | |

| Trafficking Proteins | Disorganization and aggregation of clathrin | nih.gov |

Chemokine Receptor-Triggered Calcium Fluxes in Response to this compound

The direct effects of this compound on chemokine receptor-triggered calcium fluxes have not been extensively characterized in dedicated studies. However, a mechanistic link can be inferred from the compound's primary mode of action and the established biology of chemokine receptors.

Chemokine receptors are G-protein-coupled receptors (GPCRs) that, upon binding their ligand, initiate a signaling cascade that results in a rapid increase in intracellular calcium concentration ([Ca2+]i). nih.govnih.gov This process is fundamental for cellular responses such as migration and activation. nih.gov The signaling is typically mediated by G-proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.gov

The functionality of many GPCRs, including chemokine receptors, is highly dependent on their local membrane environment. These receptors are often localized within specialized membrane microdomains known as lipid rafts, which are enriched in cholesterol and glycosphingolipids (GSLs). The GSL composition of these rafts is critical for the proper conformation, dimerization, and signaling capacity of the receptors.

Given that this compound inhibits GCS, it depletes the cell of the GSLs that are essential for the structural integrity of these lipid rafts. The resulting alteration of the plasma membrane's biophysical properties could indirectly modulate chemokine receptor function. Disruption of the lipid raft environment may impair the receptor's ability to couple with its associated G-proteins and downstream effectors like PLC. This would, in turn, be expected to attenuate the chemokine-triggered calcium flux. While direct experimental evidence is pending, this disruption of GSL-dependent membrane organization represents a plausible mechanism by which this compound could influence this critical signaling pathway.

Influence of this compound on Cellular Receptor Expression and Function

Glycosphingolipid Receptor Modulation by this compound (e.g., Gb3, GM3)

This compound directly influences the expression and availability of glycosphingolipid receptors by inhibiting their synthesis at the source. As an inhibitor of glucosylceramide synthase, this compound prevents the formation of glucosylceramide (GlcCer), the foundational precursor for hundreds of different GSLs, including those of the globo-series (e.g., globotriaosylceramide, Gb3) and ganglio-series (e.g., GM3). oup.commdpi.com

The depletion of GlcCer leads to a subsequent reduction in the cellular levels of these more complex GSLs. Research has demonstrated that the extent of this reduction can vary between different GSLs and cell types, but some effects are consistently observed. oup.com

Gb3: The expression of Gb3, which functions as a receptor for Shiga toxins, is significantly and consistently reduced across various cell lines following treatment with GCS inhibitors like Ppmp. oup.com

This modulation is specific, as the effects of the inhibitor can be reversed by supplying the cells with exogenous GlcCer, which is taken up and utilized for the synthesis of downstream GSLs. nih.gov

Table 2: Effects of GCS Inhibitors on Glycosphingolipid Expression

| Glycosphingolipid | Cell Line(s) | Effect of Inhibitor (Ppmp/PDMP) | Reference |

|---|---|---|---|

| Glucosylceramide (GlcCer) | B16 Melanoma | Considerable decrease | nih.gov |

| Lactosylceramide (LacCer) | B16 Melanoma | Considerable decrease | nih.gov |

| Globotriaosylceramide (Gb3) | Various Cancer Cell Lines | Significant reduction | oup.com |

| Ganglioside GM3 | B16 Melanoma | Reduced surface binding/antigenicity | nih.gov |

Interactions of this compound with Immune Recognition Receptors (e.g., Toll-like Receptor 2, MHC-I/Beta 2 Microglobulin)

The influence of this compound on major immune recognition receptors appears to be indirect and context-dependent, primarily mediated through its effects on the cell membrane's lipid composition.

Toll-like Receptor 2 (TLR2): There is no evidence of a direct binding interaction between this compound and TLR2. However, TLR2 signaling is initiated at the plasma membrane and is dependent on the formation of signaling platforms within lipid rafts. These GSL-rich domains facilitate the dimerization of TLR2 with its co-receptors (TLR1 or TLR6) and the recruitment of adaptor proteins necessary for downstream signaling. By depleting GSLs, this compound has the potential to disrupt the integrity of these platforms, which could indirectly impair TLR2-mediated immune responses.

MHC-I/Beta 2 Microglobulin: The expression and function of Major Histocompatibility Complex class I (MHC-I) molecules, which are composed of a heavy chain and the light chain Beta 2 Microglobulin, are critical for presenting antigens to cytotoxic T-lymphocytes. While these molecules can be associated with lipid rafts, the impact of GSL depletion on their function is not straightforward. A study using the GCS inhibitor D-threo-PDMP on B16 melanoma cells found no effect on the surface reactivity of MHC-I antigens (H-2KbDb) as measured by monoclonal antibody binding. nih.gov This specific finding suggests that, at least in this cell type, a significant reduction in simple GSLs does not necessarily alter the gross surface expression or antigenicity of MHC-I molecules. The effect of this compound on the intricate processes of antigen processing and loading onto MHC-I molecules within the ER and Golgi remains an area for further investigation.

Effects of this compound on Botulinum Neurotoxin Binding and Coreceptor Interactions

This compound is mechanistically poised to inhibit the cellular entry of Botulinum neurotoxins (BoNTs) by disrupting a critical step in their binding process. The extreme neurotoxicity of BoNTs relies on a highly specific dual-receptor binding mechanism for entry into motor neurons. nih.govescholarship.org

The initial, low-affinity interaction occurs between the toxin's heavy chain and complex gangliosides (a class of GSLs) on the neuronal surface. nih.govnih.gov Specific BoNT serotypes have preferences for certain gangliosides, such as GD1a and GT1b. nih.gov This initial binding is thought to concentrate the toxin on the cell membrane, facilitating its subsequent high-affinity binding to a specific protein receptor (e.g., Synaptotagmin or SV2). nih.govescholarship.org

By inhibiting glucosylceramide synthase, this compound blocks the production of glucosylceramide, the essential building block for all complex gangliosides. apexbt.com This leads to a dose-dependent depletion of the ganglioside co-receptors required for BoNT binding. Without these initial ganglioside attachment points, the toxin cannot efficiently accumulate on the neuronal surface, and its ability to engage with its protein receptor is significantly impaired. Therefore, treatment with this compound is expected to render neurons more resistant to BoNT intoxication by effectively removing the toxin's primary landing sites.

This compound's Impact on Cell-Cell Interactions and Adhesion Mechanisms

The inhibition of GSL synthesis by this compound has a demonstrable impact on cell adhesion, underscoring the integral role of these lipids in mediating cell-cell and cell-matrix interactions. GSLs are not merely structural components of the membrane; they actively participate in adhesion by organizing adhesion receptors within lipid rafts and modulating their function. nih.gov

Direct evidence for the role of GCS activity in cell adhesion comes from studies with the inhibitor D-threo-PDMP on B16 melanoma cells. nih.gov Treatment with the inhibitor resulted in a significant loss of the cells' ability to attach to specific extracellular matrix (ECM) components. This effect was selective, highlighting the nuanced role of GSLs in mediating interactions with different substrates.

Table 3: Effect of D-threo-PDMP on B16 Melanoma Cell Adhesion to ECM Proteins

| Extracellular Matrix Protein | Effect on Cell Attachment | Reference |

|---|---|---|

| Laminin (B1169045) | Adhesion was lost | nih.gov |

| Type IV Collagen | Adhesion was lost | nih.gov |

| Fibronectin | Adhesion was not affected | nih.gov |

The loss of adhesion to laminin and collagen suggests that the GSLs depleted by the inhibitor are essential for the function or organization of the receptors that bind these specific ECM proteins, such as integrins. The observation that cells already attached to these substrates could be induced to round up and detach upon addition of the inhibitor further reinforces the active role of GSLs in maintaining an adhesive state. nih.gov Conversely, the lack of effect on fibronectin adhesion indicates that the receptors for this particular interaction are less dependent on the GSLs affected by GCS inhibition in this cell model. nih.gov

Dl Ppmp As a Research Probe in Biological Systems and Models

Investigation of Sphingolipid Biosynthesis Pathways Using DL-Ppmp

This compound is a valuable tool for dissecting the complexities of sphingolipid biosynthesis pathways. Its inhibitory action on glucosylceramide synthase allows researchers to specifically target the glucosylation step of ceramide, which is a key branch point in the pathway leading to the formation of glycosphingolipids apexbt.comnih.gov. By inhibiting this enzyme, this compound causes a buildup of ceramide and a reduction in glucosylceramide and subsequent glycosphingolipids, enabling the study of the functional consequences of altering this specific metabolic step caymanchem.comapexbt.com.

Study of Cellular Responses to Ceramide Imbalance Facilitated by this compound

The inhibition of glucosylceramide synthase by this compound leads to an intracellular accumulation of ceramide mdpi.com. Ceramide is a bioactive lipid that plays diverse roles in cellular processes, including cell growth arrest, differentiation, and apoptosis aacrjournals.orglabclinics.com. By using this compound to induce ceramide accumulation, researchers can investigate the downstream cellular responses triggered by this imbalance.

Studies in cancer cells, such as glioblastoma and cholangiocarcinoma cells, have utilized this compound to explore the link between ceramide accumulation and sensitivity to chemotherapy mdpi.comnih.gov. In glioblastoma cells overexpressing EGFR, PPMP treatment, by inhibiting glucosylceramide synthase, increased ceramide levels and enhanced the cytotoxic effect of temozolomide (B1682018) mdpi.com. Similarly, in cholangiocarcinoma cells, PPMP-mediated GCS inhibition increased cisplatin-induced apoptosis, suggesting that modulating ceramide levels can influence chemoresistance nih.gov. These findings underscore the utility of this compound as a probe to study ceramide-mediated signaling and its implications in disease contexts.

Application of this compound in Understanding Pathogen Biology (e.g., Parasitic Inhibition)

This compound has been applied in the study of pathogen biology, particularly in understanding the role of sphingolipid metabolism in the survival and proliferation of parasites. Research on Plasmodium falciparum, the malaria parasite, has shown that DL-threo-PPMP inhibits sphingosine (B13886) synthetase, an enzyme in the parasite's sphingolipid synthesis pathway medchemexpress.commedchemexpress.com. This inhibition disrupts the parasite's ability to synthesize essential sphingolipids, leading to blocked proliferation medchemexpress.commedchemexpress.com.

Furthermore, this compound has been investigated for its effects on Giardia lamblia, a primitive eukaryote causing giardiasis. PPMP was found to inhibit the replication and differentiation of G. lamblia by targeting sphingolipid biosynthesis nih.gov. The compound interfered with the completion of cell division and compromised the parasite's adhesion ability nih.gov. These studies demonstrate that this compound serves as a valuable probe to explore sphingolipid metabolic pathways as potential targets for antiparasitic strategies.

This compound as a Tool for Exploring Multidrug Resistance Mechanisms (e.g., MDR1 Modulation)

Multidrug resistance (MDR) is a significant challenge in the treatment of various diseases, including cancer. Alterations in sphingolipid metabolism, particularly the overexpression of glucosylceramide synthase, have been linked to MDR in cancer cells nih.govmdpi.com. This compound, as a GCS inhibitor, is used to investigate the role of glucosylceramide in MDR and to explore strategies to overcome resistance.

Studies have shown that inhibiting GCS with this compound can reverse or reduce multidrug resistance in certain cancer cell lines nih.govmdpi.com. By preventing the conversion of ceramide to glucosylceramide, PPMP can increase intracellular ceramide levels, which can then promote cell death pathways that are otherwise suppressed in resistant cells mdpi.com. While some studies focus on the association between GCS and P-glycoprotein (MDR1) expression in resistance mdpi.com, this compound's primary role in this context is through its impact on sphingolipid metabolism, particularly ceramide and glucosylceramide balance, rather than direct modulation of MDR1 transporter activity itself.

Utilization of this compound to Probe Glycosphingolipid Function in Specific Research Models (e.g., Neurons, Retinal Pericytes, Amphibian Embryos)

This compound is employed in various research models to investigate the functions of glycosphingolipids in specific cell types and developmental processes. By inhibiting glucosylceramide synthesis, this compound allows researchers to study the consequences of reduced glycosphingolipid levels in complex biological systems.

In neurons, inhibition of glucosylceramide synthase by DL-threo-PPMP has been shown to stimulate autophagy flux caymanchem.com. This suggests a role for glycosphingolipids in regulating neuronal autophagy, a crucial process for cellular health and function. While specific details on retinal pericytes and amphibian embryos were not prominently found in the search results, the principle of using this compound to perturb glycosphingolipid synthesis to study their roles in these models remains a valid research approach. The impact of altered sphingolipid metabolism on development and cell function can be explored using this inhibitor in various model systems.

Research into Amyloid Precursor Protein Processing Modulation by this compound

The processing of Amyloid Precursor Protein (APP) is a central event in the pathogenesis of Alzheimer's disease. While the search results did not directly link this compound to the modulation of APP processing, sphingolipid metabolism has been implicated in this process. Sphingolipids, particularly ceramide and glycosphingolipids, are integral components of cellular membranes and lipid rafts, which are believed to be sites for APP processing.

Alterations in sphingolipid levels can affect the localization and activity of enzymes involved in APP cleavage, such as beta-secretase (BACE-1) and gamma-secretase. Although this compound's direct effect on APP processing was not detailed in the provided search snippets, its ability to alter the balance of ceramide and glycosphingolipids makes it a potential tool for indirectly investigating how sphingolipid metabolism influences APP processing pathways. Further research would be needed to specifically elucidate the role of this compound in this context.

Structure Activity Relationship Sar and Analogs of Dl Ppmp

Syntheses and Chemical Characterization of DL-Ppmp Derivatives

The synthesis of this compound and its derivatives typically involves chemical routes to create ceramide analogs with modifications to the sphingoid base or the acyl chain. This compound itself is described as DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol nih.govcaymanchem.comgoogle.com. Its chemical formula is C29H50N2O3·HCl, with a molecular weight of 511.2 apexbt.comcaymanchem.com. The synthesis of such ceramide analogs has been explored in the search for improved inhibitors of glucosylceramide synthase apexbt.com.

Characterization of this compound and its derivatives involves standard analytical techniques to confirm their chemical structure and purity. This can include techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis rsc.orgrsc.org. For example, the chemical structure of this compound (hydrochloride) is formally named rel-N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide, monohydrochloride caymanchem.com.

Research into this compound derivatives has involved synthesizing analogs with variations in their structure to understand how these changes impact their biological activity, particularly their ability to inhibit UGCG researchgate.netstuba.sk.

Comparative Analyses of this compound with Related Ceramide Analogs (e.g., D-threo-PDMP, Methylene (B1212753) Analogs)

Comparative studies have been conducted to evaluate the efficacy and properties of this compound against other ceramide analogs, notably D-threo-PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) and methylene analogs oup.comresearchgate.net. Both this compound and D-threo-PDMP are structural analogs of ceramide designed to inhibit GCS oup.com.

This compound and D-threo-PDMP have been shown to competitively inhibit GCS scbt.comoup.com. While both compounds target the same enzyme, their effects on cellular glycosphingolipid expression can differ depending on the cell line and incubation time oup.com. Studies have shown that the extent of inhibitor-induced decrease in GSL expression varies between cell lines for both PPMP and PDMP oup.com.

Methylene analogs, where a methylene linkage replaces the amide bond found in ceramide and some of its analogs like PPMP, have also been synthesized and compared researchgate.net. These methylene analogs have demonstrated considerably higher anti-Plasmodium activity compared to PPMP and their amide linkage counterparts researchgate.net. This suggests that the nature of the linkage between the fatty acid part and the sphingoid core significantly influences the biological activity and selectivity of these analogs researchgate.net.

The ability to inhibit UGCG has been found to reside primarily in the D-threo stereoisomer for PDMP cenmed.com. DL-threo-PPMP is a racemic mixture containing both D-threo and L-threo isomers targetmol.com. D-threo-PPMP is considered the active enantiomer and enzymatic inhibitory component of the racemic DL-threo-PPMP targetmol.com.

Impact of Structural Modifications on Glucosylceramide Synthase Inhibition Potency

Structural modifications to the this compound scaffold have a significant impact on its potency as a glucosylceramide synthase inhibitor. The key factors influencing the effect of PPMP analogues include their concentration, chemical structure, and incubation time researchgate.netstuba.sk.

Variations in the acyl chain length and the nature of the linkage (e.g., amide vs. methylene) can alter the inhibitory activity researchgate.net. The morpholine (B109124) ring and the phenyl group in the structure are also considered important for mimicking the ceramide fatty acid chains and the charged transition state of the enzyme-UDP-Glc-ceramide complex, respectively researchgate.net.

Studies with newly synthesized PPMP derivatives have shown that their effects on UGCG activity are dependent on their chemical structure stuba.sk. While some derivatives show significant inhibitory effects, others may have slight stimulating effects or no effect at all, even after prolonged exposure stuba.sk.

The stereochemistry also plays a crucial role, as evidenced by the higher inhibitory activity of the D-threo isomer compared to other stereoisomers in related ceramide analogs like PDMP cenmed.com.

Establishment of Structure-Function Correlations in Cellular Assays Using this compound Analogs

Structure-function correlations for this compound analogs are established through various cellular assays that measure UGCG activity, glycosphingolipid levels, and downstream cellular effects. Cellular assays using fluorescent ceramide analogs, such as NBD C6-ceramide, allow for the direct quantitative determination of ceramide glycosylation in vivo, providing a method to evaluate cellular GCS activity nih.gov.

By treating cells with this compound and its analogs at varying concentrations and incubation times, researchers can assess the impact of different structural features on GCS inhibition and subsequent changes in cellular lipid profiles oup.comstuba.sknih.gov. For instance, the decrease in GlcCer levels and accumulation of ceramide upon treatment with PPMP are key indicators of its inhibitory function nih.govcapes.gov.br.

Cellular assays also investigate the downstream effects of GCS inhibition by this compound analogs, such as their impact on cell growth, apoptosis, autophagy, and membrane trafficking apexbt.comnih.govnih.govnih.gov. These studies help correlate the degree of GCS inhibition with specific cellular outcomes, linking the chemical structure of the analog to its biological function researchgate.netstuba.sk. For example, PPMP treatment has been shown to affect cell cycle progression and stage differentiation in Giardia lamblia nih.govnih.gov.

The differential effects of this compound and other GCS inhibitors like PDMP on the expression of various glycosphingolipids in different cancer cell lines highlight the complexity of these structure-function relationships in a cellular context oup.com.

Advanced Methodologies and Future Research Directions Involving Dl Ppmp

Analytical Techniques for DL-Ppmp and its Metabolites in Research Models

Precise identification and quantification of this compound and its metabolic products within biological systems are fundamental to understanding its pharmacokinetics and pharmacodynamics in research models. Various analytical techniques are employed for this purpose. Mass spectrometry (MS), often coupled with chromatographic separation methods like liquid chromatography (LC-MS), is a primary tool for metabolite profiling and targeted analysis nih.govmdpi.comresearchgate.net. LC-MS offers high sensitivity and selectivity, crucial for analyzing complex biological matrices mdpi.com. High-resolution MS analyzers, such as time-of-flight (TOF) or Orbitrap, enhance the ability to characterize and quantify compounds with high accuracy mdpi.com.

Nuclear magnetic resonance (NMR) spectroscopy is another valuable technique, particularly for structural elucidation and quantitative analysis of metabolites mdpi.commdpi.com. While generally less sensitive than MS, NMR provides detailed structural information mdpi.com.

Specific methods for quantifying DL-threo-PPMP (an enantiomer of this compound) in biological samples like mouse plasma and liver using liquid chromatography have been reported medchemexpress.com. These methods are essential for tracking the compound's distribution and metabolism in animal models. The challenges in metabolomics analysis include the chemical complexity and dynamic range of metabolites, as well as potential issues like ion suppression and the presence of isomers, which require rigorous method validation nih.gov.

Computational Modeling and Molecular Docking Studies of this compound Interactions

Computational approaches, such as molecular modeling and docking studies, play a significant role in predicting and understanding how this compound interacts with its target enzymes, particularly glucosylceramide synthase. Molecular docking aims to predict the binding conformation and affinity of a ligand (like this compound) to a protein target with a known 3D structure scribd.comscielo.org.mx. This involves generating possible binding poses and scoring them based on predicted binding energy scielo.org.mx.

These studies can help elucidate the molecular basis of this compound's inhibitory activity by identifying key residues in the enzyme's active site involved in the interaction mdpi.com. Software such as AutoDock Vina is commonly used for these predictions scielo.org.mx. Flexible docking, which accounts for the conformational changes in both the ligand and the protein, can provide a more accurate representation of the binding event scribd.commdpi.com. Molecular dynamics simulations can further assess the stability of the protein-ligand complex over time nih.govtandfonline.com.

Computational methods are also valuable in the context of enzyme engineering and understanding substrate specificity by evaluating ligand binding energies within the enzyme's binding site mdpi.com.

Genomic and Proteomic Profiling in this compound Treated Cells

Genomic and proteomic profiling techniques are employed to investigate the broader cellular impact of this compound treatment. Genomic profiling, often utilizing techniques like next-generation sequencing or microarray analysis, can identify changes in gene expression patterns in cells treated with this compound aacrjournals.orgoncotarget.com. This helps to understand which genes are upregulated or downregulated in response to the compound, providing insights into affected cellular pathways. Studies have used gene expression data and tools like Connectivity Map (CMAP) to identify compounds, including inhibitors of glucosylceramide synthase like this compound, that can reverse specific gene expression signatures, such as those associated with drug resistance in cancer cells aacrjournals.org.

Proteomic profiling focuses on the large-scale analysis of proteins within a cell or tissue researchgate.netmdpi.com. Techniques such as mass spectrometry-based proteomics can quantify changes in protein abundance and modifications following this compound treatment acs.orgbiorxiv.org. This provides a complementary view to genomic data, revealing how gene expression changes translate into alterations in protein levels and cellular functions. Methods for proteome profiling include targeted and untargeted approaches, with techniques like thermal proteome profiling (TPP) used to identify drug targets by assessing protein thermal stability changes upon ligand binding biorxiv.org. Enrichment methods are often employed for specific protein subsets, such as cell surface proteins, which can be affected by sphingolipid synthesis inhibition researchgate.netdicp.ac.cn.

Integrating genomic and proteomic data provides a more comprehensive understanding of the cellular response to this compound, highlighting affected pathways and potential off-target effects nih.govnih.gov.

Crystallographic Studies of this compound-Enzyme Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands like this compound rug.nlmdpi.com. Obtaining crystal structures of this compound bound to its target enzyme, glucosylceramide synthase, provides atomic-level details of the interaction, revealing the precise binding site and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) mdpi.com.

These structures are invaluable for understanding the mechanism of enzyme inhibition and can guide the rational design of more potent and selective inhibitors mdpi.com. Crystallographic studies can also capture different conformational states of the enzyme and potential reaction intermediates rug.nlnih.gov. Challenges in obtaining suitable crystals of enzyme-ligand complexes can sometimes necessitate alternative approaches or the use of modified ligands rug.nl.

While direct crystallographic data for this compound bound to glucosylceramide synthase were not explicitly found in the search results, crystallographic studies of related enzyme-inhibitor complexes, such as those involving protein tyrosine phosphatases with phosphonomethyl phenylalanine (Pmp) analogs, demonstrate the utility of this technique in understanding enzyme-inhibitor interactions at a structural level researchgate.net.

Development of Novel this compound Analogs for Enhanced Mechanistic Elucidation

The development and study of novel this compound analogs involve synthesizing compounds with structural modifications to this compound to investigate how these changes affect their biological activity, potency, selectivity, and metabolic fate. This process is a key aspect of medicinal chemistry and structure-activity relationship (SAR) studies.

The study of analogs also helps in dissecting the specific roles of glycosphingolipids in various biological processes. For example, the use of PPMP (a related analog) has been instrumental in studying the role of glycosphingolipids in amphibian development by inhibiting their synthesis researchgate.net. Comparing the activity and effects of different analogs provides valuable information about the mechanistic details of glucosylceramide synthase inhibition and the downstream consequences of reduced glycosphingolipid levels. This iterative process of design, synthesis, and biological evaluation of analogs is crucial for both understanding the biological target and potentially developing compounds with improved therapeutic profiles.

Q & A

Q. What are the key structural features of DL-PPMP that influence its inhibitory activity on glucosylceramide synthetase (GCS)?

this compound’s molecular structure includes a phenyl-palmitoylamino-morpholino-propanol backbone with a three-dimensional network of carbon and oxygen atoms forming cyclic and bridging configurations. The spatial arrangement of these atoms, particularly the morpholino group and palmitoylamino chain, is critical for binding to GCS’s active site. Structural studies using X-ray crystallography or NMR can elucidate these interactions .

Q. How should researchers optimize experimental conditions for in vitro GCS inhibition assays using this compound?

Key parameters include:

- Concentration range : Start with 1–50 µM this compound, as lower doses may fail to inhibit GCS in cell-based models .

- Cell line selection : Use GCS-overexpressing cell lines (e.g., HeLa or CHO cells) to amplify inhibition effects.

- Control experiments : Include D-threo-PDMP as a comparative inhibitor to validate specificity .

Q. What methodologies are recommended for validating this compound’s target specificity in sphingolipid metabolism studies?

Combine lipidomic profiling (LC-MS/MS) with genetic knockdown of GCS. If this compound’s effects mirror GCS siRNA outcomes (e.g., reduced glucosylceramide levels), this confirms target specificity. Discrepancies suggest off-target effects requiring further investigation via kinase/phosphatase screening .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC50 values for this compound across different studies?

Discrepancies may arise from variations in assay protocols (e.g., substrate concentrations, incubation times). To resolve this:

Q. What computational strategies are effective for modeling this compound’s dose-response relationships in heterogeneous cell populations?

Implement agent-based modeling or pharmacokinetic-pharmacodynamic (PK-PD) simulations to account for cell-to-cell variability. Calibrate models using single-cell RNA-seq data to map GCS expression gradients and predict this compound’s efficacy thresholds .

Q. How can this compound be integrated into multi-omics studies to explore its broader impact on sphingolipid-mediated signaling pathways?

Combine transcriptomics (RNA-seq), lipidomics, and phosphoproteomics. For example:

- Track downstream ceramide accumulation via lipidomics.

- Map ER stress responses (e.g., ATF6/XBP1 activation) using qPCR or Western blotting.

- Use pathway enrichment tools (e.g., MetaboAnalyst) to identify this compound-induced metabolic shifts .

Q. What are the best practices for ensuring FAIR compliance when publishing this compound-related datasets?

- Metadata standardization : Use domain-specific templates (e.g., Sphingolipid Metabolomics Consortium guidelines).

- Repository selection : Deposit raw mass spectrometry data in repositories like MetaboLights or LipidMAPS.

- Licensing : Apply CC-BY or similar licenses to enable reuse. Document experimental variables (e.g., this compound batch numbers) in machine-readable formats .

Methodological Challenges

Q. How to design longitudinal studies assessing this compound’s stability in cell culture media?

- Stability testing : Use HPLC to quantify this compound degradation over 24–72 hours under varying conditions (pH, temperature).

- Bioactivity correlation : Pair stability data with time-course GCS activity assays to identify critical degradation thresholds .

Q. What statistical approaches are suitable for analyzing non-linear dose-response curves in this compound experiments?

- Non-parametric models : Use Hill equation curve-fitting with tools like GraphPad Prism.

- Bootstrap resampling : Assess confidence intervals for IC50/EC50 values.

- ANOVA with post-hoc tests : Compare dose groups while controlling for multiple comparisons .

Data Management and Reproducibility

Q. How to mitigate batch-to-batch variability in this compound synthesis for multi-institutional studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.